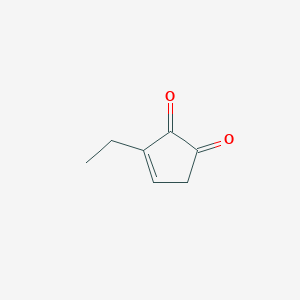

3-Cyclopentene-1,2-dione, 3-ethyl-

Description

BenchChem offers high-quality 3-Cyclopentene-1,2-dione, 3-ethyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Cyclopentene-1,2-dione, 3-ethyl- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

143101-83-1 |

|---|---|

Molecular Formula |

C7H8O2 |

Molecular Weight |

124.14 g/mol |

IUPAC Name |

3-ethylcyclopent-3-ene-1,2-dione |

InChI |

InChI=1S/C7H8O2/c1-2-5-3-4-6(8)7(5)9/h3H,2,4H2,1H3 |

InChI Key |

VCTJARROZLMWSZ-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=CCC(=O)C1=O |

Origin of Product |

United States |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of 3-Ethyl-3-cyclopentene-1,2-dione

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide outlines a proposed synthetic pathway for 3-ethyl-3-cyclopentene-1,2-dione, a molecule of interest for its potential applications in medicinal chemistry and materials science. Due to the absence of a documented direct synthesis in the current body of scientific literature, this guide details a theoretical approach grounded in established chemical principles and analogous reactions. The proposed synthesis commences with the commercially available precursor, 3-ethyl-2-hydroxy-2-cyclopenten-1-one, and proceeds through a targeted oxidation step to yield the desired dione. This document provides a detailed experimental protocol, a summary of expected quantitative data, and visualizations of the proposed chemical transformation.

Introduction

Cyclopentene-1,2-dione scaffolds are of significant interest in the field of drug development and organic synthesis due to their bioisosteric relationship with carboxylic acids and their versatile reactivity.[1] The introduction of an ethyl group at the C3 position of the cyclopentene ring is anticipated to modulate the molecule's steric and electronic properties, potentially influencing its biological activity and reactivity. This guide proposes a feasible and efficient synthetic route to 3-ethyl-3-cyclopentene-1,2-dione, a novel compound with potential for further investigation.

Proposed Synthetic Pathway

The proposed synthesis is a single-step oxidation of the readily available starting material, 3-ethyl-2-hydroxy-2-cyclopenten-1-one. This precursor contains the requisite carbon skeleton and ethyl substitution pattern. The key transformation is the oxidation of the α-hydroxy ketone functionality to the corresponding 1,2-dione.

Scheme 1: Proposed Synthesis of 3-ethyl-3-cyclopentene-1,2-dione

Caption: Proposed oxidation of 3-ethyl-2-hydroxy-2-cyclopenten-1-one to the target compound.

Experimental Protocol

The following experimental protocol is adapted from standard procedures for the oxidation of α-hydroxy ketones using Dess-Martin periodinane, a mild and selective oxidizing agent.

Materials:

-

3-Ethyl-2-hydroxy-2-cyclopenten-1-one (1.0 eq)

-

Dess-Martin Periodinane (1.5 eq)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Sodium thiosulfate (Na₂S₂O₃)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Ethyl acetate and hexanes for elution

Procedure:

-

To a stirred solution of 3-ethyl-2-hydroxy-2-cyclopenten-1-one (1.0 eq) in anhydrous dichloromethane at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add Dess-Martin periodinane (1.5 eq) portion-wise over 15 minutes.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by the addition of a 1:1 mixture of saturated aqueous sodium bicarbonate and aqueous sodium thiosulfate.

-

Stir the biphasic mixture vigorously for 30 minutes until the layers are clear.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane (3 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure 3-ethyl-3-cyclopentene-1,2-dione.

Quantitative Data Summary

The following table summarizes the expected quantitative data for the proposed synthesis. The values are estimations based on analogous transformations reported in the literature.

| Parameter | Expected Value |

| Reactant | |

| Molecular Formula | C₇H₁₀O₂ |

| Molecular Weight | 126.15 g/mol |

| Purity | >95% |

| Product | |

| Molecular Formula | C₇H₈O₂ |

| Molecular Weight | 124.14 g/mol |

| Expected Yield | 75-90% |

| Appearance | Yellowish oil or low-melting solid |

| Purity (post-chromatography) | >98% |

| Reaction Conditions | |

| Temperature | 0 °C to room temperature |

| Reaction Time | 2-4 hours |

| Solvent | Dichloromethane |

Workflow and Logic Diagram

The following diagram illustrates the experimental workflow for the synthesis and purification of 3-ethyl-3-cyclopentene-1,2-dione.

Caption: Step-by-step workflow for the synthesis and purification of the target compound.

Potential Applications in Drug Development

Cyclic diones, such as cyclopentane-1,2-diones, have been investigated as bioisosteres for the carboxylic acid functional group.[1] This is due to their similar pKa values and ability to participate in hydrogen bonding interactions with biological targets.[2][3] The replacement of a carboxylic acid with a cyclopentane-1,2-dione moiety can lead to improved pharmacokinetic properties, such as increased metabolic stability and enhanced cell membrane permeability. The ethyl substitution on the cyclopentene ring could further fine-tune these properties and potentially introduce novel biological activities. This makes 3-ethyl-3-cyclopentene-1,2-dione an attractive scaffold for the design of new therapeutic agents.

Conclusion

This technical guide presents a viable, albeit theoretical, synthetic route to 3-ethyl-3-cyclopentene-1,2-dione. The proposed one-step oxidation of a commercially available precursor offers a straightforward and efficient method for accessing this novel compound. The detailed experimental protocol and expected quantitative data provide a solid foundation for researchers to undertake the synthesis and explore the potential of this molecule in various scientific disciplines, particularly in the realm of drug discovery and development. Further experimental validation is required to confirm the feasibility of this proposed pathway and to fully characterize the properties of the final product.

References

An In-depth Technical Guide to the Chemical Properties of 3-Ethylcyclopentane-1,2-dione

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of 3-ethylcyclopentane-1,2-dione and its stable enol tautomer, 3-ethyl-2-hydroxy-2-cyclopenten-1-one. This document is intended for researchers, scientists, and professionals in drug development who are interested in the synthesis, characterization, and potential applications of this molecule.

Core Chemical Properties

3-Ethylcyclopentane-1,2-dione, with the CAS number 13494-08-1, is a cyclic diketone.[1][2] It exists in equilibrium with its more stable enol tautomer, 3-ethyl-2-hydroxy-2-cyclopenten-1-one (CAS number 21835-01-8).[3][4][5] The presence of two adjacent carbonyl groups and an ethyl substituent on the five-membered ring contributes to its unique reactivity and potential for further chemical modifications.[6]

Quantitative Data Summary

The following table summarizes the key quantitative data for 3-ethylcyclopentane-1,2-dione and its enol tautomer.

| Property | Value | Compound | Reference |

| Molecular Formula | C₇H₁₀O₂ | Both | [1][4] |

| Molecular Weight | 126.15 g/mol | Both | [1][4] |

| Boiling Point | 197-198 °C (estimated) | 3-ethylcyclopentane-1,2-dione | [7] |

| 78-80 °C at 4.00 mm Hg | 3-ethyl-2-hydroxy-2-cyclopenten-1-one | [4] | |

| Melting Point | 38-43 °C | 3-ethyl-2-hydroxy-2-cyclopenten-1-one | [3][4] |

| Density | 1.057 g/cm³ (estimated) | 3-ethylcyclopentane-1,2-dione | [8] |

| 1.066 g/mL at 25 °C | 3-ethyl-2-hydroxy-2-cyclopenten-1-one | [3] | |

| Refractive Index | 1.476 (n20/D) | 3-ethyl-2-hydroxy-2-cyclopenten-1-one | [3] |

| Solubility | Miscible with alcohol, glycerol, benzyl alcohol, and water. | 3-ethyl-2-hydroxy-2-cyclopenten-1-one | [3][4] |

Synthesis and Experimental Protocols

The synthesis of 3-alkyl-1,2-cyclopentanediones can be achieved through the reaction of an alkyl acrylate with an alkali-metal salt of an alkyl alkoxalylpropionate, followed by cyclization, hydrolysis, and decarboxylation.[9] The following is an adapted protocol for the synthesis of 3-ethylcyclopentane-1,2-dione.

Experimental Protocol: Synthesis of 3-Ethylcyclopentane-1,2-dione

Materials:

-

Ethyl propionate

-

Ethyl oxalate

-

Sodium ethoxide

-

Xylene

-

Ethyl acrylate

-

Hydrochloric acid

-

Diethyl ether

Procedure:

-

Preparation of the sodium salt of ethyl ethoxalylpropionate: A mixture of 1 mole of ethyl propionate and 1 mole of ethyl oxalate is added dropwise to a suspension of 1 mole of sodium ethoxide in 250 ml of xylene, maintained at ice-bath temperature.[9]

-

Reaction with ethyl acrylate: To the resulting mixture, 1 mole of ethyl acrylate is added dropwise at ordinary temperatures with agitation.[9] The reaction is conducted under substantially anhydrous conditions.

-

Cyclization: The reaction mixture is heated to a temperature between 30 and 60 °C to effect cyclization.[9]

-

Acidification and Work-up: The reaction product is then commingled with approximately one molar proportion of hydrochloric acid to decompose the sodium salt. The oil phase is separated.[9]

-

Hydrolysis and Decarboxylation: The solvent and unreacted ethyl ethoxalylpropionate are removed from the oil phase by distillation. The residue is acidified with hydrochloric acid and refluxed with an excess of water for 1 to 10 hours to effect hydrolysis and decarboxylation.[9]

-

Purification: The resulting 3-ethylcyclopentane-1,2-dione can be recovered from the reaction product and purified by standard methods such as crystallization or chromatography.

Caption: Synthetic workflow for 3-ethylcyclopentane-1,2-dione.

Reactivity and Potential Applications

The dione functionality in 3-ethylcyclopentane-1,2-dione makes it a versatile intermediate for various chemical transformations.[6] The presence of two carbonyl groups allows for reactions such as aldol condensations, reductions to diols, and the formation of heterocyclic compounds.[6]

Cyclopentenediones, a class of compounds to which 3-ethyl-3-cyclopentene-1,2-dione belongs, have been reported to exhibit a broad spectrum of biological activities, including anti-inflammatory and cytostatic effects.[10] Furthermore, cyclopentane-1,2-diones have been investigated as potential bio-isosteres for the carboxylic acid functional group in drug design. This suggests that derivatives of 3-ethylcyclopentane-1,2-dione could be of interest in the development of novel therapeutic agents.[11] Specifically, they have been evaluated as potential thromboxane A2 prostanoid (TP) receptor antagonists.[11]

References

- 1. 1,2-Cyclopentanedione, 3-ethyl- | C7H10O2 | CID 114535 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3-ethylcyclopentane-1,2-dione | 13494-08-1 [chemicalbook.com]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. 3-Ethyl-2-hydroxy-2-cyclopenten-1-one | C7H10O2 | CID 62752 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2-Cyclopenten-1-one, 3-ethyl-2-hydroxy- [webbook.nist.gov]

- 6. Buy 3-Methylcyclopentane-1,2-dione | 765-70-8 [smolecule.com]

- 7. 3-ethyl-1,2-cyclopentadione, 13494-08-1 [thegoodscentscompany.com]

- 8. 3-ethyl-1,2-cyclopentadione 13494-08-1 [thegoodscentscompany.com]

- 9. US2865962A - Preparation of 3-methyl-1, 2-cyclopentanedione - Google Patents [patents.google.com]

- 10. researchgate.net [researchgate.net]

- 11. Evaluation of the cyclopentane-1,2-dione as a potential bio-isostere of the carboxylic acid functional group - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Data for 3-Ethyl-3-cyclopentene-1,2-dione: A Technical Overview

This guide, therefore, presents available data for analogous structures to provide comparative insights for researchers, scientists, and drug development professionals. The presented data pertains to key structural fragments and similar molecules, which can serve as a reference for the expected spectral features of 3-ethyl-3-cyclopentene-1,2-dione.

Comparative Spectroscopic Data

Due to the absence of direct data, this section provides a summary of spectroscopic information for related compounds, including 3-ethylcyclopentan-1-one, 3-ethylcyclopentene, and 3-cyclopentene-1,2-dione. These molecules share structural similarities and their spectral data can offer valuable clues for the characterization of 3-ethyl-3-cyclopentene-1,2-dione.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, aiding in the determination of its molecular weight and structure.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Mass-to-Charge Ratios (m/z) |

| 3-Ethylcyclopentan-1-one | C7H12O | 112.17 | 83, 55, 41[1] |

| 3-Ethylcyclopentene | C7H12 | 96.17 | Not explicitly detailed in search results. |

| 3-Cyclopentene-1,2-dione | C5H4O2 | 96.08 | Not explicitly detailed in search results. |

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify functional groups within a molecule based on the absorption of infrared radiation.

| Compound | Key IR Absorptions (cm⁻¹) | Functional Group |

| 3-Ethylcyclopentan-1-one | Vapor Phase IR data available[1] | C=O (ketone) |

| 3-Ethylcyclopentene | Vapor Phase IR data available[2][3] | C=C (alkene) |

| 3-Cyclopentene-1,2-dione | Vapor Phase IR data available[4] | C=O (dione), C=C (alkene) |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the structure and chemical environment of atoms within a molecule. No specific ¹H or ¹³C NMR data for 3-ethyl-3-cyclopentene-1,2-dione was found. However, ¹³C NMR spectra for 3-ethylcyclopentan-1-one are available.[1]

Experimental Protocols

Detailed experimental protocols for obtaining the spectroscopic data of 3-ethyl-3-cyclopentene-1,2-dione are not available due to the lack of published data for this specific molecule. Generally, the acquisition of such data would follow standard analytical chemistry procedures.

General Protocol for Spectroscopic Analysis:

Caption: A generalized workflow for the spectroscopic analysis of a chemical compound.

Logical Relationship of Spectroscopic Techniques

The different spectroscopic techniques provide complementary information that, when combined, allows for the unambiguous identification and structural elucidation of a molecule.

Caption: The relationship between different spectroscopic techniques for structural elucidation.

References

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of 3-ethyl-3-cyclopentene-1,2-dione

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 3-ethyl-3-cyclopentene-1,2-dione. Due to the absence of experimentally acquired and published NMR data for this specific compound in publicly available databases, this guide utilizes predicted spectral data to offer insights into its structural characterization. The information presented herein is intended to support researchers and scientists in the fields of organic chemistry, analytical chemistry, and drug development in the identification and characterization of this and structurally related molecules.

Predicted NMR Data

The predicted ¹H and ¹³C NMR data for 3-ethyl-3-cyclopentene-1,2-dione, dissolved in a standard deuterated solvent such as chloroform-d (CDCl₃), are summarized below. These predictions are based on computational algorithms that estimate chemical shifts and coupling constants based on the molecular structure.

Predicted ¹H NMR Data

The proton NMR spectrum is anticipated to display signals corresponding to the vinylic proton, the methylene protons of the ethyl group, the allylic methylene protons in the ring, and the methyl protons of the ethyl group.

| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J) in Hz |

| H-4 | 6.8 - 7.2 | s | - |

| H-5 | 2.6 - 2.8 | s | - |

| -CH₂- (ethyl) | 2.2 - 2.5 | q | 7.4 |

| -CH₃ (ethyl) | 1.0 - 1.2 | t | 7.4 |

Disclaimer: These are predicted values and may differ from experimental results.

Predicted ¹³C NMR Data

The carbon-13 NMR spectrum is expected to show distinct signals for the two carbonyl carbons, the two olefinic carbons, the quaternary carbon, the methylene and methyl carbons of the ethyl group, and the methylene carbon of the cyclopentene ring.

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| C-1 | 198 - 202 |

| C-2 | 195 - 199 |

| C-3 | 140 - 145 |

| C-4 | 135 - 140 |

| C-5 | 30 - 35 |

| -CH₂- (ethyl) | 25 - 30 |

| -CH₃ (ethyl) | 10 - 15 |

Disclaimer: These are predicted values and may differ from experimental results.

Molecular Structure and NMR Correlations

The following diagram illustrates the chemical structure of 3-ethyl-3-cyclopentene-1,2-dione with atom numbering for NMR assignment correlation.

Caption: Structure of 3-ethyl-3-cyclopentene-1,2-dione.

Experimental Protocol for NMR Spectroscopy

The following provides a general methodology for acquiring high-quality ¹H and ¹³C NMR spectra of small organic molecules like 3-ethyl-3-cyclopentene-1,2-dione. This protocol can be adapted based on the specific instrumentation and experimental goals.

Sample Preparation

-

Sample Purity: Ensure the sample of 3-ethyl-3-cyclopentene-1,2-dione is of high purity to avoid interference from impurities in the NMR spectra.

-

Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble (e.g., CDCl₃, Acetone-d₆, DMSO-d₆). Chloroform-d is a common first choice for many organic molecules.[1]

-

Concentration: For ¹H NMR, a concentration of 5-25 mg of the compound in 0.6-0.7 mL of deuterated solvent is typically sufficient. For the less sensitive ¹³C NMR, a higher concentration of 50-100 mg is recommended.[1]

-

Sample Filtration: To ensure a homogeneous magnetic field, it is crucial to have a sample free of particulate matter. Dissolve the sample in the deuterated solvent in a small vial and then filter it through a pipette with a small cotton or glass wool plug into a clean, dry NMR tube.

-

Internal Standard: For accurate chemical shift referencing, an internal standard such as tetramethylsilane (TMS) can be added to the sample.

NMR Data Acquisition

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.

-

Tuning and Matching: Tune and match the NMR probe for the ¹H and ¹³C frequencies to ensure optimal sensitivity.

-

Shimming: Perform automated or manual shimming of the magnetic field to achieve high homogeneity, which is critical for obtaining sharp NMR signals.

-

¹H NMR Acquisition Parameters:

-

Pulse Sequence: A standard single-pulse experiment is typically used.

-

Acquisition Time: Set to 2-4 seconds.

-

Relaxation Delay: A delay of 1-5 seconds between pulses is generally sufficient for quantitative analysis.

-

Number of Scans: For a moderately concentrated sample, 8 to 16 scans should provide a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition Parameters:

-

Pulse Sequence: A proton-decoupled single-pulse experiment is standard to simplify the spectrum to singlets for each unique carbon.

-

Acquisition Time: Typically 1-2 seconds.

-

Relaxation Delay: A delay of 2-5 seconds is common. Quaternary carbons may require longer delays for accurate integration.

-

Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is usually necessary to obtain a spectrum with a good signal-to-noise ratio.

-

Data Processing

-

Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain NMR spectrum.

-

Phase Correction: Manually or automatically correct the phase of the spectrum to ensure all peaks are in the absorptive mode.

-

Baseline Correction: Apply a baseline correction to obtain a flat baseline.

-

Referencing: Calibrate the chemical shift scale by setting the TMS signal to 0 ppm or referencing to the residual solvent peak.

-

Integration and Peak Picking: Integrate the signals in the ¹H NMR spectrum to determine the relative ratios of different protons. Identify the chemical shifts of all peaks in both ¹H and ¹³C spectra.

By following this comprehensive guide, researchers can effectively utilize predicted NMR data as a preliminary tool for the characterization of 3-ethyl-3-cyclopentene-1,2-dione and can apply the provided experimental protocol to acquire high-quality experimental data for this and other small molecules.

References

Mass Spectrometry Analysis of 3-ethyl-3-cyclopentene-1,2-dione: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the mass spectrometry analysis of 3-ethyl-3-cyclopentene-1,2-dione. Due to the limited availability of direct mass spectral data for this specific compound, this document leverages established fragmentation patterns of related alkyl-substituted cyclopentanediones and general principles of ketone mass spectrometry to propose a putative fragmentation scheme. Detailed experimental protocols for Gas Chromatography-Mass Spectrometry (GC-MS) analysis are presented, alongside structured data tables and explanatory diagrams to facilitate understanding and application in a research and development setting.

Introduction

3-ethyl-3-cyclopentene-1,2-dione is a small organic molecule of interest in various chemical and pharmaceutical research areas. As with any compound intended for further study or development, thorough analytical characterization is paramount. Mass spectrometry is a critical tool for confirming molecular weight and elucidating the structure of such molecules. This guide outlines the expected mass spectral behavior of 3-ethyl-3-cyclopentene-1,2-dione and provides a foundation for its analysis.

Physicochemical Properties and Expected Molecular Ion

A summary of the key physicochemical properties of 3-ethyl-3-cyclopentene-1,2-dione is presented in Table 1. The monoisotopic mass is essential for high-resolution mass spectrometry analysis to confirm the elemental composition.

| Property | Value |

| Molecular Formula | C₇H₈O₂ |

| Molecular Weight | 124.14 g/mol |

| Monoisotopic Mass | 124.05243 u |

Under typical electron ionization (EI) conditions, the molecule is expected to form a molecular ion (M⁺˙) at m/z 124 . The observation of this ion is the first step in the mass spectrometric identification of the compound. A related compound, the tautomer 3-ethyl-2-hydroxy-2-cyclopenten-1-one, shows a molecular ion peak at m/z 126, which corresponds to its molecular weight, suggesting that the molecular ion of 3-ethyl-3-cyclopentene-1,2-dione should also be readily observable[1].

Proposed Fragmentation Pathway

The primary fragmentation events for 3-ethyl-3-cyclopentene-1,2-dione under electron ionization are hypothesized to be:

-

α-Cleavage: The most probable initial fragmentation is the cleavage of the C-C bond between the cyclopentene ring and the ethyl group (α-cleavage). This would result in the loss of an ethyl radical (•CH₂CH₃), leading to a fragment ion at m/z 95 .

-

Loss of Carbon Monoxide (CO): Diones are known to undergo successive losses of carbon monoxide. Following the initial α-cleavage, the fragment at m/z 95 could lose a molecule of CO to yield a fragment at m/z 67 . A subsequent loss of another CO molecule could result in a fragment at m/z 39 .

-

Loss of a Methyl Radical: An alternative fragmentation pathway from the molecular ion could involve the loss of a methyl radical (•CH₃) from the ethyl group, a β-cleavage, resulting in a fragment at m/z 109 .

A summary of the proposed key fragment ions is provided in Table 2.

| m/z | Proposed Fragment | Putative Structure |

| 124 | [M]⁺˙ | Intact Molecular Ion |

| 109 | [M - CH₃]⁺ | Loss of a methyl radical |

| 95 | [M - C₂H₅]⁺ | Loss of an ethyl radical |

| 67 | [M - C₂H₅ - CO]⁺ | Subsequent loss of CO |

| 39 | [M - C₂H₅ - 2CO]⁺ | Subsequent loss of a second CO |

The following diagram illustrates the proposed fragmentation pathway:

Experimental Protocols

For the analysis of 3-ethyl-3-cyclopentene-1,2-dione, Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable technique. The following protocol is a general guideline and may require optimization based on the specific instrumentation and sample matrix.

Sample Preparation

For analysis of the pure compound, dissolve a small amount (e.g., 1 mg) in a suitable volatile solvent such as methanol or dichloromethane to a final concentration of approximately 100 µg/mL. If the analyte is present in a complex matrix, appropriate extraction techniques such as liquid-liquid extraction or solid-phase extraction should be employed[6].

GC-MS Instrumentation and Conditions

A standard GC-MS system equipped with a capillary column is recommended. Table 3 outlines typical instrument parameters.

| Parameter | Recommended Setting |

| Gas Chromatograph | |

| - Injection Mode | Split (e.g., 20:1) or Splitless |

| - Injector Temperature | 250 °C |

| - Carrier Gas | Helium at a constant flow of 1 mL/min |

| - GC Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent |

| - Oven Program | Initial: 60 °C for 1 minRamp: 10 °C/min to 280 °CHold: 5 min at 280 °C |

| Mass Spectrometer | |

| - Ionization Mode | Electron Ionization (EI) |

| - Ionization Energy | 70 eV |

| - Ion Source Temperature | 230 °C |

| - Quadrupole Temperature | 150 °C |

| - Mass Range | m/z 35 - 300 |

| - Scan Speed | 1000 amu/s |

The following diagram illustrates the general experimental workflow for GC-MS analysis:

Data Interpretation

The resulting total ion chromatogram (TIC) should be examined for a peak corresponding to 3-ethyl-3-cyclopentene-1,2-dione. The mass spectrum of this peak should then be extracted and analyzed. The presence of a molecular ion at m/z 124 and the key fragment ions listed in Table 2 would provide strong evidence for the identity of the compound. For confirmation, the obtained spectrum can be compared against a spectral library, if available, or against a spectrum obtained from a certified reference standard.

Conclusion

This technical guide provides a framework for the mass spectrometric analysis of 3-ethyl-3-cyclopentene-1,2-dione. While direct experimental data for this compound is scarce, a reliable analytical approach can be formulated based on the well-understood principles of mass spectrometry and the behavior of structurally similar molecules. The proposed fragmentation pathway and experimental protocols offer a solid starting point for researchers and scientists working with this and related compounds, enabling confident structural characterization and quality control. It is recommended to confirm the proposed fragmentation with experimental data obtained from a pure standard of 3-ethyl-3-cyclopentene-1,2-dione when it becomes available.

References

- 1. 3-Ethyl-2-hydroxy-2-cyclopenten-1-one | C7H10O2 | CID 62752 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2024.sci-hub.st [2024.sci-hub.st]

- 3. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

- 6. research.vu.nl [research.vu.nl]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Infrared Spectroscopy of 3-ethyl-3-cyclopentene-1,2-dione

This technical guide provides a detailed overview of the infrared (IR) spectroscopic characteristics of 3-ethyl-3-cyclopentene-1,2-dione. Due to the absence of published experimental spectra for this specific compound, this guide presents a predicted infrared spectrum based on the analysis of its functional groups and comparison with analogous molecular structures. It also includes comprehensive experimental protocols for obtaining such a spectrum and logical diagrams to facilitate understanding.

Predicted Infrared Spectroscopic Data

The structure of 3-ethyl-3-cyclopentene-1,2-dione incorporates several key functional groups that give rise to characteristic absorption bands in the infrared spectrum. These include a carbon-carbon double bond (C=C) within a five-membered ring, an α-dicarbonyl system (two adjacent ketone groups, C=O), and an ethyl group (-CH2-CH3). The predicted wavenumbers for the major vibrational modes are summarized in the table below.

| Predicted Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group | Expected Intensity |

| 3100 - 3020 | =C-H Stretch | Alkene | Medium |

| 2975 - 2950 | C-H Asymmetric Stretch | Alkane (CH₃) | Strong |

| 2885 - 2865 | C-H Symmetric Stretch | Alkane (CH₃) | Medium |

| 2935 - 2915 | C-H Asymmetric Stretch | Alkane (CH₂) | Strong |

| 2860 - 2840 | C-H Symmetric Stretch | Alkane (CH₂) | Medium |

| ~1760 and ~1740 | C=O Symmetric & Asymmetric Stretch | α-Diketone (in a 5-membered ring) | Strong (two distinct bands) |

| ~1640 | C=C Stretch | α,β-unsaturated cyclic ketone | Medium to Weak |

| 1465 - 1450 | C-H Bend (Scissoring) | Alkane (CH₂) | Medium |

| 1460 - 1440 | C-H Asymmetric Bend | Alkane (CH₃) | Medium |

| 1385 - 1370 | C-H Symmetric Bend (Umbrella) | Alkane (CH₃) | Medium |

Note on Carbonyl Absorptions: The carbonyl (C=O) stretching frequencies are particularly diagnostic. In acyclic α-diketones, two C=O stretching bands are often observed due to symmetric and asymmetric stretching. For cyclic ketones, ring strain significantly influences the C=O stretching frequency; five-membered rings generally show a higher frequency compared to six-membered or acyclic ketones.[1] For cyclopentanone, the C=O stretch is observed around 1741 cm⁻¹.[2] The presence of α,β-unsaturation typically lowers the C=O frequency. However, the adjacent carbonyl group in an α-dione system tends to raise the frequency. Therefore, the C=O absorptions for 3-ethyl-3-cyclopentene-1,2-dione are predicted to be at relatively high wavenumbers.

Experimental Protocols for Infrared Spectroscopy

To acquire an infrared spectrum of 3-ethyl-3-cyclopentene-1,2-dione, which is expected to be a solid at room temperature, several standard procedures can be employed. The following outlines the most common methods using a Fourier Transform Infrared (FTIR) spectrometer.[3][4]

Sample Preparation

Method 1: Potassium Bromide (KBr) Pellet [4][5]

This is a common technique for obtaining high-quality transmission spectra of solid samples.

-

Grinding: Dry approximately 1-2 mg of the sample with 100-200 mg of spectroscopic grade KBr powder using an agate mortar and pestle. The mixture should be ground to a fine, uniform powder to minimize light scattering.

-

Pellet Formation: Transfer the powder to a pellet press die.

-

Pressing: Apply pressure (typically 8-10 tons) using a hydraulic press to form a thin, transparent, or translucent pellet.

-

Analysis: Place the pellet in the sample holder of the FTIR spectrometer.

Method 2: Attenuated Total Reflectance (ATR) [5][6]

ATR is a modern, rapid technique that requires minimal sample preparation.

-

Crystal Cleaning: Ensure the surface of the ATR crystal (commonly diamond or zinc selenide) is clean. A background spectrum of the clean, empty crystal should be recorded.

-

Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

-

Pressure Application: Use the pressure clamp to ensure firm and uniform contact between the sample and the crystal surface.

-

Analysis: Collect the spectrum.

Method 3: Thin Solid Film [7]

This method is useful if the compound is soluble in a volatile solvent.

-

Dissolution: Dissolve a small amount (5-10 mg) of the sample in a few drops of a volatile solvent (e.g., methylene chloride or diethyl ether).

-

Deposition: Place a drop of the solution onto an IR-transparent salt plate (e.g., NaCl or KBr).

-

Evaporation: Allow the solvent to evaporate completely, leaving a thin film of the solid compound on the plate.

-

Analysis: Mount the plate in the spectrometer's sample holder and acquire the spectrum.

FTIR Spectrometer Operation

-

Background Spectrum: Before analyzing the sample, a background spectrum must be collected. This spectrum, which includes absorptions from atmospheric water and carbon dioxide, is automatically subtracted from the sample spectrum.[8]

-

Sample Spectrum: Place the prepared sample (KBr pellet, on the ATR crystal, or as a thin film) in the instrument's sample compartment.

-

Data Acquisition: Acquire the spectrum. Typical parameters include:

-

Spectral Range: 4000 - 400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of Scans: 16-32 (to improve signal-to-noise ratio)

-

-

Data Processing: The resulting interferogram is subjected to a Fourier transform by the instrument's software to generate the final infrared spectrum (transmittance or absorbance vs. wavenumber).

Mandatory Visualizations

Logical Relationship of Functional Groups to IR Spectrum

Caption: Functional groups of the molecule and their corresponding predicted IR absorption regions.

Experimental Workflow for FTIR Analysis

Caption: General workflow for acquiring an FTIR spectrum of a solid organic compound.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. researchgate.net [researchgate.net]

- 3. rtilab.com [rtilab.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. drawellanalytical.com [drawellanalytical.com]

- 6. Guide to FT-IR Spectroscopy | Bruker [bruker.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. mse.washington.edu [mse.washington.edu]

Alkyl-Substituted Cyclopentenediones: A Technical Guide to Thermal Stability

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the thermal stability of alkyl-substituted cyclopentenediones, a class of compounds with significant interest in pharmaceutical and materials science. Understanding the thermal decomposition pathways and stability thresholds is critical for the development of robust manufacturing processes, ensuring drug product stability, and predicting the shelf-life of materials incorporating these moieties. This document provides a summary of available quantitative data, detailed experimental protocols from key studies, and visual representations of decomposition pathways.

Introduction to the Thermal Stability of Cyclopentenediones

Cyclopentenediones and their derivatives are five-membered ring structures containing two carbonyl groups and a carbon-carbon double bond. Their thermal stability is a crucial parameter influencing their synthesis, purification, and application. The introduction of alkyl substituents to the cyclopentenedione core can significantly alter its electronic and steric properties, thereby affecting its stability under thermal stress.

This guide focuses on the thermal decomposition of these molecules, which primarily occurs through unimolecular pathways involving ring-opening, bond cleavage, and rearrangements. The nature and position of alkyl substituents can influence the activation energies of these decomposition routes, leading to either stabilization or destabilization of the molecule.

Quantitative Thermal Analysis Data

Table 1: Decomposition Products of 2-Cyclopentenone at 1000-1400 K[1]

| Product Identified | Chemical Formula |

| Carbon Monoxide | CO |

| Ketene | C₂H₂O |

| Propenylketene | C₅H₆O |

| Vinylacetylene | C₄H₄ |

| Ethylene | C₂H₄ |

| Propene | C₃H₆ |

| Acrolein | C₃H₄O |

| Acetylene | C₂H₂ |

| Propyne | C₃H₄ |

| Propargyl Radical | C₃H₃• |

Note: This data is for the unsubstituted 2-cyclopentenone and serves as a reference. The distribution and types of products are expected to change with alkyl substitution.

Experimental Protocols for Thermal Stability Assessment

The evaluation of thermal stability for cyclopentenedione derivatives typically involves a combination of thermoanalytical techniques and computational modeling. Below are detailed methodologies for key experimental approaches cited in the literature for the parent compound, which are directly applicable to its alkyl-substituted analogues.

Gas-Phase Pyrolysis with Matrix-Isolation FTIR Spectroscopy

This method is used to study the primary decomposition products of a compound under high-temperature, low-pressure conditions, which helps in elucidating the initial steps of thermal degradation.[1]

Objective: To identify the initial products of thermal decomposition in the gas phase.

Methodology:

-

Sample Preparation: A dilute mixture of the test compound (e.g., 0.3% 2-cyclopentenone) in an inert gas (e.g., ultrahigh purity argon) is prepared manometrically.

-

Pyrolysis: The gas mixture is passed through a pulsed hyperthermal tubular reactor. The temperature of the reactor is precisely controlled and can be varied (e.g., from 1000 K to 1400 K) to study the temperature dependence of decomposition.

-

Matrix Isolation: The pyrolyzed gas mixture is immediately condensed onto a cryogenic surface (e.g., a CsI window at ~10 K) along with a large excess of the inert matrix gas. This traps the decomposition products as isolated molecules.

-

FTIR Spectroscopy: The frozen matrix is then analyzed by Fourier-transform infrared (FTIR) spectroscopy. The low temperature and isolation of molecules in the inert matrix result in sharp absorption bands, allowing for the identification of unstable and reactive species.

-

Data Analysis: The obtained FTIR spectra are compared with reference spectra of known compounds to identify the decomposition products.

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

Py-GC-MS is a powerful technique for separating and identifying the volatile and semi-volatile products of thermal decomposition.[2]

Objective: To separate and identify the full range of decomposition products.

Methodology:

-

Sample Introduction: A small amount of the sample is placed in a pyrolysis unit, which is directly coupled to the injector of a gas chromatograph.

-

Pyrolysis: The sample is rapidly heated to a high temperature (e.g., 600-1000 °C) in an inert atmosphere (e.g., helium). This rapid heating ensures that decomposition is the primary process.

-

Gas Chromatography (GC): The volatile fragments produced during pyrolysis are swept by the carrier gas into the GC column. The column separates the fragments based on their boiling points and interactions with the stationary phase.

-

Mass Spectrometry (MS): As the separated fragments elute from the GC column, they enter a mass spectrometer. The mass spectrometer ionizes the fragments and separates them based on their mass-to-charge ratio, providing a unique mass spectrum for each component.

-

Data Analysis: The GC provides retention times for each separated product, and the MS provides mass spectra for their identification by comparison with spectral libraries.

Decomposition Pathways and Mechanisms

Computational studies have been instrumental in elucidating the complex decomposition pathways of cyclopentenones. For the parent 2-cyclopentenone, several unimolecular decomposition channels have been identified.[1][3] The introduction of alkyl substituents is expected to influence the branching ratios of these pathways due to electronic (e.g., hyperconjugation) and steric effects.

Unimolecular Decomposition Pathways of 2-Cyclopentenone

Computational studies have identified five primary unimolecular decomposition channels for 2-cyclopentenone.[1] Three of these pathways involve an initial hydrogen atom migration followed by bond rupture to form different isomers of propenylketene. A fourth pathway involves the simultaneous rupture of two C-C bonds to form a high-energy cyclopropenone intermediate, which further decomposes to ethylene, acetylene, and carbon monoxide. The fifth pathway is a multi-step mechanism leading to the formation of acrolein and acetylene.[1]

Figure 1: Major unimolecular decomposition pathways of 2-cyclopentenone.

Influence of Alkyl Substitution

While specific experimental data on the thermal decomposition of alkyl-substituted cyclopentenediones is scarce, general principles of physical organic chemistry allow for predictions on how these substituents might affect stability.

-

Electronic Effects: Alkyl groups are electron-donating through induction and hyperconjugation. This can stabilize adjacent carbocationic character that may develop in certain transition states, potentially lowering the activation energy for specific decomposition pathways.

-

Steric Effects: Bulky alkyl groups can introduce steric strain, which may be released in the transition state of a ring-opening reaction, thus accelerating decomposition. Conversely, steric hindrance could also block certain reaction pathways.

The workflow for investigating the impact of alkyl substitution on thermal stability would involve a combined experimental and computational approach.

Figure 2: Workflow for investigating the thermal stability of substituted cyclopentenediones.

Conclusion

The thermal stability of alkyl-substituted cyclopentenediones is a complex function of their molecular structure. While detailed quantitative data for substituted derivatives remains an area for further research, the established decomposition pathways of the parent 2-cyclopentenone provide a solid foundation for understanding their thermal behavior. The experimental and computational methodologies outlined in this guide offer a robust framework for researchers, scientists, and drug development professionals to assess the thermal stability of novel cyclopentenedione-based compounds, thereby facilitating their development and application in various fields. Future work should focus on generating a systematic library of thermal stability data for a range of alkyl-substituted cyclopentenediones to establish clear structure-stability relationships.

References

Computational Chemistry of Cyclopentenedione Derivatives: A Technical Guide for Drug Development Professionals

An In-depth Technical Guide on the Core Computational Analysis of Cyclopentenedione Derivatives for Researchers, Scientists, and Drug Development Professionals.

This technical guide provides a comprehensive overview of the computational chemistry approaches applied to the study of cyclopentenedione derivatives, a class of molecules with significant potential in drug discovery. We delve into the theoretical background of the computational methods, present detailed experimental protocols for their synthesis, and summarize key quantitative data from computational analyses. Furthermore, this guide illustrates the crucial signaling pathways influenced by these derivatives, offering a complete picture for researchers in the field.

Introduction to Cyclopentenedione Derivatives

Cyclopentenedione derivatives are a versatile class of organic compounds characterized by a five-membered ring containing two ketone groups. Their unique electronic and structural features make them attractive scaffolds for the design of novel therapeutic agents. These compounds have been shown to exhibit a wide range of biological activities, including anti-inflammatory, antiviral, and anticancer properties. Computational chemistry plays a pivotal role in understanding the structure-activity relationships (SAR) of these derivatives, predicting their physicochemical properties, and guiding the design of more potent and selective drug candidates.

Computational Methodologies

The computational investigation of cyclopentenedione derivatives primarily relies on a combination of quantum mechanics (QM) and molecular mechanics (MM) methods. These approaches provide valuable insights into the electronic structure, reactivity, and interaction of these molecules with biological targets.

Density Functional Theory (DFT)

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic properties of molecules.[1] It is widely employed to calculate various molecular descriptors that are crucial for understanding the reactivity and stability of cyclopentenedione derivatives.

Key DFT Calculations and Descriptors:

-

Geometric Optimization: Determination of the lowest energy conformation of the molecule.

-

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to predicting a molecule's reactivity. The energy gap between HOMO and LUMO indicates the chemical stability of the molecule.

-

Molecular Electrostatic Potential (MEP): This provides a visual representation of the charge distribution around a molecule, highlighting electrophilic and nucleophilic sites.

-

Quantum Chemical Descriptors: These include hardness, softness, electronegativity, and electrophilicity index, which are derived from the HOMO and LUMO energies and provide further insights into the molecule's reactivity.

A common functional and basis set combination for these calculations is B3LYP/6-311++G(d,p), which has been shown to provide a good balance between accuracy and computational cost for organic molecules.

Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor.[1] This method is instrumental in drug discovery for identifying potential drug candidates and understanding their binding mechanisms at the molecular level.

The general workflow for molecular docking involves:

-

Preparation of the Receptor: The three-dimensional structure of the target protein is obtained from a protein database like the Protein Data Bank (PDB). Water molecules and co-crystallized ligands are typically removed, and hydrogen atoms are added.

-

Preparation of the Ligand: The 3D structure of the cyclopentenedione derivative is generated and optimized using a suitable method, such as DFT.

-

Docking Simulation: A docking program (e.g., AutoDock, Glide, GOLD) is used to explore the conformational space of the ligand within the binding site of the receptor and to score the different poses based on a scoring function.

-

Analysis of Results: The predicted binding poses and their corresponding scores are analyzed to identify the most likely binding mode and to estimate the binding affinity.

In Silico ADMET Prediction

Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties are crucial for the success of a drug candidate. In silico tools like SwissADME and ProTox-II are often used to predict these properties at an early stage of drug discovery, helping to identify and filter out compounds with unfavorable pharmacokinetic or toxicity profiles.

Synthesis of Cyclopentenedione Derivatives

The synthesis of cyclopentenedione derivatives can be achieved through various organic reactions. A common and efficient method is the Michael addition of a thiol-containing compound to 4-cyclopentene-1,3-dione.

Experimental Protocol: Synthesis of 4-(alkyl/aryl-thio)cyclopentane-1,3-dione Derivatives

This protocol describes a general two-step synthesis for a class of cyclopentane-1,3-dione derivatives.

Step 1: Synthesis of 4-Cyclopentene-1,3-dione

This starting material can be synthesized from commercially available precursors following established literature procedures.

Step 2: Michael Addition of Thiols

-

To a solution of 4-cyclopentene-1,3-dione (1.0 eq) in a suitable solvent (e.g., dichloromethane or ethanol) at room temperature, add the desired thiol (1.1 eq).

-

Add a catalytic amount of a base, such as triethylamine (0.1 eq), to the reaction mixture.

-

Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).

-

Upon completion, remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to afford the desired 4-(alkyl/aryl-thio)cyclopentane-1,3-dione derivative.

Quantitative Computational Data

The following tables summarize key quantitative data obtained from DFT calculations and molecular docking studies on a series of hypothetical substituted cyclopentenedione derivatives. These values are illustrative and serve to demonstrate the type of data generated in computational studies.

Table 1: DFT Calculated Properties of Substituted Cyclopentenedione Derivatives

| Derivative | R-Group | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Dipole Moment (Debye) |

| CPD-1 | -H | -6.54 | -2.31 | 4.23 | 2.5 |

| CPD-2 | -CH3 | -6.48 | -2.25 | 4.23 | 2.7 |

| CPD-3 | -Cl | -6.62 | -2.45 | 4.17 | 1.8 |

| CPD-4 | -NO2 | -7.12 | -3.01 | 4.11 | 4.1 |

| CPD-5 | -OCH3 | -6.35 | -2.18 | 4.17 | 3.2 |

Table 2: Molecular Docking Results of Cyclopentenedione Derivatives against Thromboxane A2 Receptor

| Derivative | Binding Energy (kcal/mol) | Number of H-Bonds | Key Interacting Residues |

| CPD-1 | -7.2 | 2 | Arg129, Ser201 |

| CPD-2 | -7.5 | 2 | Arg129, Ser201 |

| CPD-3 | -8.1 | 3 | Arg129, Ser201, Tyr155 |

| CPD-4 | -8.9 | 4 | Arg129, Ser201, Tyr155, Asn160 |

| CPD-5 | -7.8 | 3 | Arg129, Ser201, Gln133 |

Signaling Pathways

Cyclopentenedione derivatives have been shown to modulate the activity of various signaling pathways implicated in disease. Understanding these pathways is crucial for elucidating their mechanism of action and for the rational design of targeted therapies.

Thromboxane A2 Receptor (TP) Signaling Pathway

Thromboxane A2 (TXA2) is a potent mediator of platelet aggregation and vasoconstriction, and its effects are mediated through the Thromboxane A2 receptor (TP), a G-protein coupled receptor (GPCR).[2][3][4] Dysregulation of the TP signaling pathway is implicated in cardiovascular diseases.[3] Cyclopentenedione derivatives have been identified as potent antagonists of the TP receptor.[4]

Hippo Signaling Pathway

The Hippo signaling pathway is a key regulator of organ size, cell proliferation, and apoptosis.[5] Its dysregulation is frequently observed in cancer.[6] The core of the pathway consists of a kinase cascade that ultimately phosphorylates and inactivates the transcriptional co-activators YAP and TAZ.

Conclusion

The computational analysis of cyclopentenedione derivatives offers a powerful and efficient approach to accelerate the drug discovery process. By combining DFT calculations, molecular docking, and in silico ADMET predictions, researchers can gain deep insights into the molecular properties of these compounds and their interactions with biological targets. This knowledge is invaluable for the rational design of novel cyclopentenedione-based therapeutics with improved efficacy and safety profiles. The continued development and application of computational methods will undoubtedly pave the way for the discovery of new and effective treatments for a wide range of diseases.

References

- 1. Comprehensive Computational Study of a Novel Chromene-Trione Derivative Bioagent: Integrated Molecular Docking, Dynamics, Topology, and Quantum Chemical Analysis [mdpi.com]

- 2. Physiology, Thromboxane A2 - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Thromboxane A2 - Wikipedia [en.wikipedia.org]

- 5. Hippo signaling pathway - Wikipedia [en.wikipedia.org]

- 6. Hippo signaling at a glance - PMC [pmc.ncbi.nlm.nih.gov]

The Pauson-Khand Reaction: A Technical Guide to the Synthesis of 3-Alkyl-Cyclopentenones

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Pauson-Khand reaction (PKR) is a powerful and versatile organometallic [2+2+1] cycloaddition reaction that enables the synthesis of cyclopentenones from an alkene, an alkyne, and carbon monoxide. This technical guide provides an in-depth overview of the Pauson-Khand reaction with a specific focus on its application in the synthesis of 3-alkyl-cyclopentenones, a valuable structural motif in medicinal chemistry and natural product synthesis. This document details the reaction mechanism, regioselectivity, and various experimental methodologies, including stoichiometric and catalytic approaches. Quantitative data from selected studies are presented in tabular format to facilitate comparison. Detailed experimental protocols are provided to guide researchers in the practical application of this important transformation.

Introduction

The Pauson-Khand reaction, first reported by Ihsan Khand and Peter Pauson in the 1970s, has emerged as a cornerstone in synthetic organic chemistry for the construction of five-membered ring systems.[1] The reaction involves the formal cycloaddition of an alkene, an alkyne, and a molecule of carbon monoxide, typically mediated by a cobalt carbonyl complex, to afford an α,β-cyclopentenone.[1][2] The intramolecular version of the reaction is widely used in the synthesis of complex polycyclic molecules.[2] However, the intermolecular variant presents a more convergent approach to constructing highly functionalized cyclopentenones from simple, readily available starting materials.

3-Alkyl-cyclopentenones are key structural units found in a variety of biologically active compounds and are versatile intermediates in organic synthesis. The Pauson-Khand reaction offers a direct route to these structures, and understanding the factors that control the regioselectivity of the cycloaddition is paramount for its successful application. This guide will explore the nuances of achieving the desired 3-alkyl substitution pattern.

The Reaction Mechanism

The generally accepted mechanism for the cobalt-mediated Pauson-Khand reaction was first proposed by Magnus and has been supported by computational studies.[2] The catalytic cycle can be broken down into the following key steps:

-

Alkyne Complexation: The reaction initiates with the formation of a stable hexacarbonyl dicobalt alkyne complex from the alkyne and dicobalt octacarbonyl (Co₂(CO)₈).[3][4]

-

Ligand Dissociation and Alkene Coordination: Loss of a carbonyl ligand from the cobalt complex generates a vacant coordination site, allowing for the coordination of the alkene.[3]

-

Oxidative Coupling: The coordinated alkene and alkyne then undergo an oxidative coupling to form a cobaltacyclopentene intermediate.[2]

-

Carbon Monoxide Insertion: A molecule of carbon monoxide inserts into a cobalt-carbon bond of the metallacycle.[3]

-

Reductive Elimination: The final step involves reductive elimination from the cobalt center to release the cyclopentenone product and regenerate a cobalt species that can re-enter the catalytic cycle.[2]

dot

Figure 1: The generally accepted mechanism of the cobalt-mediated Pauson-Khand reaction.

Regioselectivity in 3-Alkyl-Cyclopentenone Synthesis

The regiochemical outcome of the intermolecular Pauson-Khand reaction is a critical consideration, particularly when using unsymmetrical alkenes and alkynes. For the synthesis of 3-alkyl-cyclopentenones, the goal is to control the addition of the alkene and alkyne in a specific orientation.

The primary factor governing regioselectivity is sterics.[5][6] In the reaction of a terminal alkyne (R-C≡CH) with a terminal alkene (R'-CH=CH₂), the larger substituent on the alkyne (R) generally prefers to be positioned at the 2-position of the resulting cyclopentenone, adjacent to the carbonyl group. Consequently, the substituent from the alkene (R') will be located at either the 4- or 5-position. To achieve a 3-alkyl-cyclopentenone, one would ideally react a terminal alkyne with ethene, which lacks substituents.

When using a substituted terminal alkene, the regioselectivity with respect to the alkene insertion is often poor, leading to a mixture of 4- and 5-substituted products.[7] However, the use of directing groups can enforce higher regioselectivity.

Experimental Methodologies

Stoichiometric Cobalt-Mediated Reactions

The original Pauson-Khand reaction utilized a stoichiometric amount of dicobalt octacarbonyl. While robust and often high-yielding, this method requires the pre-formation of the alkyne-cobalt complex and generates a significant amount of cobalt waste. Promoters, such as N-oxides (e.g., N-methylmorpholine N-oxide, NMO) or sulfides, can be added to accelerate the reaction and allow for milder reaction conditions.[2]

Catalytic Pauson-Khand Reactions

Significant research has focused on developing catalytic versions of the Pauson-Khand reaction to improve its efficiency and reduce metal waste. Various transition metals, including cobalt, rhodium, and iridium, have been employed as catalysts.[2][5] Catalytic systems often require a source of carbon monoxide, either from a CO atmosphere or from a CO-releasing molecule.

Data Presentation: Synthesis of 3-Alkyl-Cyclopentenones

The following tables summarize representative examples of Pauson-Khand reactions for the synthesis of 3-alkyl-cyclopentenones. Due to the inherent challenges in controlling regioselectivity with substituted alkenes, many examples in the literature utilize ethene or strained cyclic alkenes.

Table 1: Stoichiometric Pauson-Khand Reactions with Ethene

| Alkyne (R-C≡CH) | R Group | Alkene | Promoter | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |

| 1-Pentyne | n-Propyl | Ethene | NMO | CH₂Cl₂ | 25 | 12 | 75 | [8] (adapted) |

| 1-Hexyne | n-Butyl | Ethene | NMO | CH₂Cl₂ | 25 | 14 | 72 | [8] (adapted) |

| Phenylacetylene | Phenyl | Ethene | None | Toluene | 80 | 24 | 65 | [9] (adapted) |

| Trimethylsilylacetylene | TMS | Ethene | NMO | CH₂Cl₂ | 25 | 10 | 85 | [8] (adapted) |

Table 2: Catalytic Pauson-Khand Reactions with Ethene

| Alkyne (R-C≡CH) | R Group | Catalyst | CO Pressure | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |

| 1-Pentyne | n-Propyl | Co₂(CO)₈ (10 mol%) | 1 atm | Toluene | 110 | 24 | 60 | [10] (adapted) |

| 1-Hexyne | n-Butyl | [Rh(CO)₂Cl]₂ (5 mol%) | 1 atm | Toluene | 100 | 18 | 78 | [6] (adapted) |

| Phenylacetylene | Phenyl | Co₂(CO)₈ (5 mol%) | 1 atm | Mesitylene | 160 | 24 | 50 | [3] |

| 3,3-Dimethyl-1-butyne | t-Butyl | [Ir(cod)Cl]₂ (5 mol%) | 1 atm | Toluene | 120 | 24 | 68 | [5] (adapted) |

Experimental Protocols

The following are representative experimental protocols for the stoichiometric and catalytic Pauson-Khand reaction for the synthesis of a 3-alkyl-cyclopentenone.

Stoichiometric Synthesis of 3-Propyl-2-cyclopenten-1-one

This protocol is adapted from established procedures for N-oxide promoted Pauson-Khand reactions.

Materials:

-

1-Pentyne (1.0 mmol, 68 mg)

-

Dicobalt octacarbonyl (Co₂(CO)₈) (1.1 mmol, 376 mg)

-

Dichloromethane (CH₂Cl₂), anhydrous (20 mL)

-

N-Methylmorpholine N-oxide (NMO) (3.0 mmol, 351 mg)

-

Ethene gas

-

Inert atmosphere (Argon or Nitrogen)

Procedure:

-

To a flame-dried two-neck round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add 1-pentyne (1.0 mmol) and anhydrous dichloromethane (10 mL).

-

To this solution, add dicobalt octacarbonyl (1.1 mmol) in one portion. The solution will turn dark red/brown.

-

Stir the mixture at room temperature for 2 hours to allow for the formation of the alkyne-cobalt complex.

-

In a separate flask, dissolve N-methylmorpholine N-oxide (3.0 mmol) in anhydrous dichloromethane (10 mL).

-

Purge the reaction flask containing the cobalt complex with ethene gas for 5 minutes, then maintain a positive pressure of ethene (e.g., using a balloon).

-

Slowly add the NMO solution to the reaction mixture via a syringe or dropping funnel over 30 minutes.

-

Stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by opening the flask to the air and stirring for 30 minutes.

-

Filter the mixture through a pad of silica gel, eluting with dichloromethane to remove the cobalt residues.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford 3-propyl-2-cyclopenten-1-one.

dot

Figure 2: A generalized experimental workflow for the stoichiometric Pauson-Khand reaction.

Catalytic Synthesis of 3-Butyl-2-cyclopenten-1-one

This protocol is a representative example of a rhodium-catalyzed Pauson-Khand reaction.

Materials:

-

1-Hexyne (1.0 mmol, 82 mg)

-

[Rh(CO)₂Cl]₂ (0.05 mmol, 19.4 mg)

-

Toluene, anhydrous (10 mL)

-

Ethene gas

-

Carbon monoxide (CO) gas

-

Inert atmosphere (Argon or Nitrogen)

Procedure:

-

To a flame-dried Schlenk tube or a pressure vessel equipped with a magnetic stir bar, add [Rh(CO)₂Cl]₂ (0.05 mmol).

-

Evacuate and backfill the vessel with an inert atmosphere three times.

-

Add anhydrous toluene (10 mL) and 1-hexyne (1.0 mmol).

-

Pressurize the vessel with ethene gas (e.g., 2 atm).

-

Pressurize the vessel with carbon monoxide (e.g., 1 atm).

-

Heat the reaction mixture to 100 °C and stir for 18-24 hours. Monitor the reaction progress by gas chromatography (GC) or TLC.

-

After cooling to room temperature, carefully vent the excess gas pressure in a fume hood.

-

Concentrate the reaction mixture under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford 3-butyl-2-cyclopenten-1-one.

Conclusion

The Pauson-Khand reaction is a highly effective method for the synthesis of cyclopentenones, including the valuable 3-alkyl substituted derivatives. While the intermolecular reaction can present challenges in regioselectivity, a careful choice of substrates, particularly the use of ethene as the alkene component, allows for the predictable synthesis of 3-alkyl-cyclopentenones. The development of catalytic systems has significantly improved the efficiency and sustainability of this transformation. The experimental protocols and data presented in this guide are intended to provide researchers with a solid foundation for the successful application of the Pauson-Khand reaction in their synthetic endeavors.

References

- 1. Application of Pauson–Khand reaction in the total synthesis of terpenes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pauson–Khand reaction - Wikipedia [en.wikipedia.org]

- 3. Pauson-Khand Reaction | NROChemistry [nrochemistry.com]

- 4. Pauson-Khand Reaction [organic-chemistry.org]

- 5. uwindsor.ca [uwindsor.ca]

- 6. mdpi.com [mdpi.com]

- 7. Application of Pauson–Khand reaction in the total synthesis of terpenes - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05673E [pubs.rsc.org]

- 8. Recent Advances in the Pauson–Khand Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 9. organicreactions.org [organicreactions.org]

- 10. jk-sci.com [jk-sci.com]

The Pauson-Khand Reaction with Terminal Alkynes: A Mechanistic Deep Dive

The Pauson-Khand reaction (PKR) is a powerful formal [2+2+1] cycloaddition that efficiently constructs α,β-cyclopentenones from an alkyne, an alkene, and carbon monoxide, mediated by a metal-carbonyl catalyst.[1] Since its discovery in the early 1970s by Ihsan Ullah Khand and Peter Ludwig Pauson, the reaction has become a cornerstone in organic synthesis, particularly for the formation of five-membered rings.[2][3] This technical guide delves into the core mechanism of the Pauson-Khand reaction with a specific focus on terminal alkynes, providing insights for researchers, scientists, and drug development professionals.

The Core Mechanism: The Magnus Postulate

While the precise mechanism of the Pauson-Khand reaction has been the subject of extensive study and is not yet fully elucidated, the pathway proposed by Magnus in 1985 is widely accepted and supported by computational studies.[1][4] The reaction is generally initiated by the formation of a stable hexacarbonyl-alkyne-dicobalt complex.[5]

The key steps of the cobalt-mediated mechanism are as follows:

-

Formation of the Alkyne-Dicobalt Complex: The reaction commences with the coordination of the terminal alkyne to the dicobalt octacarbonyl catalyst, forming a stable alkyne-Co₂(CO)₆ intermediate.[6]

-

Ligand Dissociation and Alkene Coordination: The loss of a carbon monoxide (CO) ligand from the cobalt complex generates a vacant coordination site, allowing for the coordination of the alkene.[4] This step is often considered the rate-limiting step of the reaction.[1]

-

Metallacyclopentene Formation: The coordinated alkene then inserts into a cobalt-carbon bond, forming a metallacyclopentene intermediate.[1] The regioselectivity of the reaction is determined at this stage. For terminal alkynes, the larger substituent typically orients itself adjacent to the carbonyl group in the final product.[6]

-

Migratory CO Insertion: A carbon monoxide molecule then undergoes migratory insertion into a metal-carbon bond of the metallacyclopentene.[1]

-

Reductive Elimination: The final step involves reductive elimination from the cobalt complex, which forms the α,β-cyclopentenone product and regenerates the cobalt catalyst.[6]

Regioselectivity with Terminal Alkynes

A significant aspect of the Pauson-Khand reaction with unsymmetrical substrates is regioselectivity. In the case of terminal alkynes, there is a strong electronic and steric bias that dictates the orientation of the substituents in the cyclopentenone product. Generally, the larger substituent on the alkyne prefers the C2 position, adjacent to the newly formed carbonyl group, while the smaller substituent (typically hydrogen for terminal alkynes) occupies the C3 position.[1] This selectivity is often high, making the reaction a predictable tool for constructing specifically substituted cyclopentenones.

Quantitative Data Summary

The efficiency and selectivity of the Pauson-Khand reaction with terminal alkynes can be influenced by various factors, including the choice of catalyst, additives, and reaction conditions. The following table summarizes representative quantitative data from the literature.

| Alkyne Substrate (R-C≡CH) | Alkene Substrate | Catalyst/Promoter | Solvent | Temp (°C) | Yield (%) | Regioisomeric Ratio (α:β) | Reference |

| Phenylacetylene | Norbornene | Co₂(CO)₈ | Toluene | 110 | 85 | >95:5 | [4] |

| 1-Hexyne | Ethylene | Co₂(CO)₈ / NMO | DCM | 40 | 78 | >95:5 | [1] |

| Trimethylsilylacetylene | Norbornene | Rh(I) complex | Toluene | 25 | 92 | >98:2 | [2] |

| Propargyl alcohol | Ethene | Fe(CO)₅ | Benzene | 140 | 65 | 90:10 | [7] |

| Phenylacetylene | 1-Octene | Co₂(CO)₈ | Isooctane | 60 | 72 | 88:12 | [4] |

NMO = N-methylmorpholine N-oxide; DCM = Dichloromethane. The α-regioisomer refers to the product where the larger alkyne substituent is adjacent to the carbonyl group.

Experimental Protocols

Detailed experimental procedures are crucial for the successful implementation of the Pauson-Khand reaction. Below is a representative protocol for a cobalt-mediated reaction.

Synthesis of 2-Pentyl-2-cyclopenten-1-one from 1-Heptyne and Ethylene

Materials:

-

1-Heptyne

-

Dicobalt octacarbonyl (Co₂(CO)₈)

-

Dichloromethane (DCM), anhydrous

-

N-Methylmorpholine N-oxide (NMO)

-

Ethylene gas

-

Silica gel for column chromatography

-

Standard glassware for inert atmosphere reactions

Procedure:

-

A solution of 1-heptyne (1.0 mmol) in anhydrous DCM (10 mL) is prepared in a flame-dried, two-necked round-bottom flask under an argon atmosphere.

-

Dicobalt octacarbonyl (1.1 mmol) is added to the solution, and the mixture is stirred at room temperature for 2 hours. During this time, the color of the solution should change, indicating the formation of the alkyne-cobalt complex.

-

N-Methylmorpholine N-oxide (NMO) (1.2 mmol) is then added to the reaction mixture.

-

The flask is purged with ethylene gas, and an ethylene balloon is attached to maintain a positive pressure of ethylene.

-

The reaction mixture is stirred at 40 °C and monitored by thin-layer chromatography (TLC) until the starting material is consumed (typically 12-24 hours).

-

Upon completion, the reaction is cooled to room temperature, and the solvent is removed under reduced pressure.

-

The crude product is purified by flash column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford the pure 2-pentyl-2-cyclopenten-1-one.

Advancements and Alternative Catalysts

While cobalt complexes are the traditional catalysts for the Pauson-Khand reaction, significant research has been dedicated to developing more efficient and versatile catalytic systems.[2] Rhodium, iridium, iron, and titanium complexes have all been shown to catalyze the reaction, often with improved yields, selectivities, and milder reaction conditions.[1][4] The use of N-oxides, such as N-methylmorpholine N-oxide (NMO), as promoters can accelerate the reaction by facilitating the removal of a CO ligand, thus promoting the coordination of the alkene.[1] These advancements have expanded the scope and applicability of the Pauson-Khand reaction in modern organic synthesis.

References

- 1. Pauson–Khand reaction - Wikipedia [en.wikipedia.org]

- 2. Recent Advances in the Pauson–Khand Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Application of Pauson–Khand reaction in the total synthesis of terpenes - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05673E [pubs.rsc.org]

- 4. uwindsor.ca [uwindsor.ca]

- 5. Pauson-Khand Reaction [organic-chemistry.org]

- 6. Pauson-Khand Reaction | NROChemistry [nrochemistry.com]

- 7. jk-sci.com [jk-sci.com]

Methodological & Application

Application Notes: 3-Ethyl-3-cyclopentene-1,2-dione in Total Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Ethyl-3-cyclopentene-1,2-dione is a versatile synthetic building block with potential applications in the total synthesis of complex natural products and in the development of novel therapeutic agents. Its unique structural features, including a reactive dicarbonyl system and a stereogenic center, make it an attractive starting material for constructing intricate molecular architectures. This document provides an overview of the known applications of this and closely related cyclopentenedione derivatives in organic synthesis, including detailed experimental protocols and relevant quantitative data.

Introduction

Cyclopentenedione moieties are prevalent in a variety of biologically active natural products. The presence of multiple functional groups within a compact cyclic framework makes them valuable precursors in synthetic chemistry. 3-Ethyl-3-cyclopentene-1,2-dione, in particular, offers a chiral scaffold that can be exploited for the stereoselective synthesis of target molecules. While specific examples of the total synthesis of a natural product directly employing 3-ethyl-3-cyclopentene-1,2-dione are not extensively documented in publicly available literature, the reactivity of the parent cyclopentene-1,2-dione and its derivatives is well-established and provides a strong basis for its potential applications.

General Reactivity and Synthetic Applications

The chemistry of cyclopentene-1,2-diones is rich and varied, offering several avenues for synthetic transformations. The key reactive sites are the two carbonyl groups, the carbon-carbon double bond, and the acidic protons at the C-4 and C-5 positions.

Reactions at the Carbonyl Groups

The vicinal dicarbonyl moiety can undergo a range of reactions, including but not limited to:

-

Reductions: Selective reduction of one or both carbonyl groups to afford diols or hydroxyketones.

-

Wittig-type reactions: Olefination to introduce exocyclic double bonds.

-

Condensation reactions: Formation of heterocycles by reaction with binucleophiles.

Reactions involving the Enone System

The α,β-unsaturated ketone system is susceptible to conjugate addition reactions, allowing for the introduction of a wide variety of substituents at the C-5 position. This is a powerful tool for carbon-carbon bond formation.

Cycloaddition Reactions

The electron-deficient double bond can participate in cycloaddition reactions, such as [4+2] and [3+2] cycloadditions, to construct more complex polycyclic systems.

Application in the Synthesis of Biologically Active Molecules

While a direct total synthesis application for 3-ethyl-3-cyclopentene-1,2-dione is not readily found, the closely related cyclopentane-1,2-dione scaffold has been utilized as a bioisostere for the carboxylic acid group in drug design. This suggests a potential role for 3-ethyl-3-cyclopentene-1,2-dione in medicinal chemistry for the development of new drug candidates with improved pharmacokinetic properties.

Experimental Protocols

The following protocols are representative examples of reactions involving cyclopentenedione systems and can be adapted for 3-ethyl-3-cyclopentene-1,2-dione.

Protocol 1: General Procedure for Michael Addition to a Cyclopentenone

This protocol describes a general method for the conjugate addition of a nucleophile to a cyclopentenone system, a key C-C bond-forming reaction.

Materials:

-

Cyclopentenone derivative (1.0 eq)

-

Nucleophile (e.g., a Gilman reagent like LiCuR₂, 1.1 eq)

-

Anhydrous solvent (e.g., THF, diethyl ether)

-

Quenching solution (e.g., saturated aqueous NH₄Cl)

Procedure:

-

Dissolve the cyclopentenone derivative in the anhydrous solvent under an inert atmosphere (e.g., argon or nitrogen) and cool the solution to the desired temperature (typically -78 °C to 0 °C).

-

Slowly add the nucleophile to the stirred solution.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of the quenching solution.

-

Allow the mixture to warm to room temperature and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

Quantitative Data (Example):

| Reactant A | Reactant B | Product | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 2-Cyclopenten-1-one | LiCu(CH₃)₂ | 3-Methylcyclopentanone | THF | -78 | 1 | 95 |

| 3-Ethyl-2-hydroxy-2-cyclopenten-1-one | (CH₃)₂CuLi | 3-Ethyl-2-hydroxy-3-methylcyclopentan-1-one | Et₂O | -20 | 2 | 88 |

Visualizations

Logical Relationship of Synthetic Utility

Caption: Synthetic potential of 3-ethyl-3-cyclopentene-1,2-dione.

Experimental Workflow for Michael Addition

Caption: Workflow for a Michael addition reaction.

Conclusion